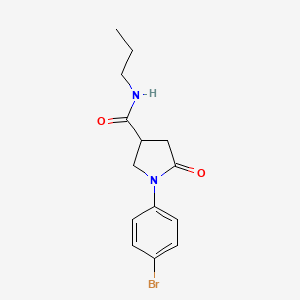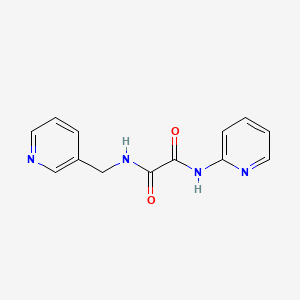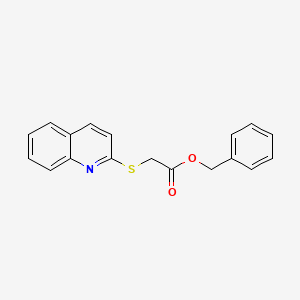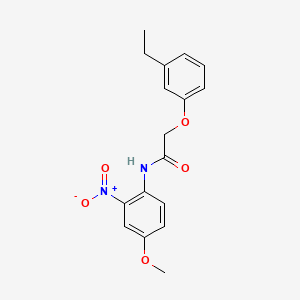
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 2019 and is considered a novel psychoactive substance. Brorphine has gained attention in the scientific community due to its potential use in pain management and as a research tool in the field of opioid pharmacology.
作用機序
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is a G protein-coupled receptor located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and other effects such as euphoria and sedation. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some affinity for the delta-opioid receptor, which could contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have some affinity for the kappa-opioid receptor, which is involved in the regulation of mood and stress response. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some activity at the serotonin and dopamine receptors, which could contribute to its potential use as a research tool in the field of opioid pharmacology.
実験室実験の利点と制限
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. It also has a slower onset of action and longer duration of effect than traditional opioid analgesics, which could make it useful for studying the long-term effects of opioid exposure.
However, there are also some limitations to using 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide in lab experiments. It is a novel psychoactive substance, which means that there is limited information available on its safety and toxicity. It is also a controlled substance, which could make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is its potential use in pain management. Further studies could investigate the safety and efficacy of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide compared to traditional opioid analgesics. Another area of interest is its potential use as a research tool in the field of opioid pharmacology. Research could investigate the effects of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide on different opioid receptors and its potential interactions with other neurotransmitter systems. Finally, future studies could investigate the safety and toxicity of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide to better understand its potential risks and benefits.
合成法
The synthesis of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide involves the reaction of 4-bromoacetophenone with propylamine, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. This synthesis method has been described in detail in a scientific publication by researchers at the University of California, Berkeley.
科学的研究の応用
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been studied for its potential use in pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. In a study published in the Journal of Medicinal Chemistry, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide was found to have a potency similar to that of morphine in activating the mu-opioid receptor. However, it was also found to have a slower onset of action and longer duration of effect, which could make it a useful alternative to traditional opioid analgesics.
特性
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVANIMWSLLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)